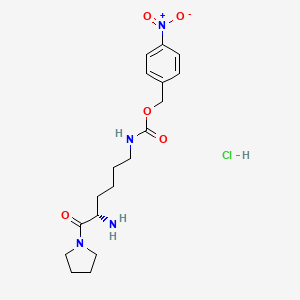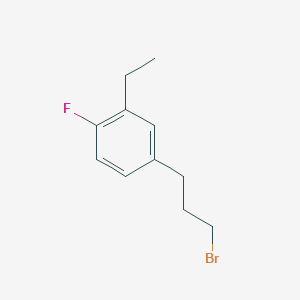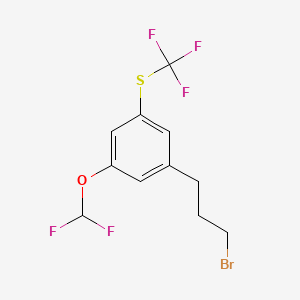
(6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety attached to a biphenyl structure. Its unique chemical structure imparts distinct physical and chemical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Fluoro and Trifluoromethoxy Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethoxylating agents.
Hydroxyacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of (6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted biphenyl derivatives
科学的研究の応用
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the fluoro and trifluoromethoxy groups enhances its binding affinity to target proteins, while the hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-methanol: Similar structure but with a methanol group instead of hydroxyacetic acid.
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid: Similar structure but with an acetic acid group instead of hydroxyacetic acid.
Uniqueness
(6-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of both the fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H10F4O4 |
|---|---|
分子量 |
330.23 g/mol |
IUPAC名 |
2-[4-fluoro-3-[2-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-11-6-5-8(13(20)14(21)22)7-10(11)9-3-1-2-4-12(9)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChIキー |
SVWQSIZYNPGJEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(C(=O)O)O)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




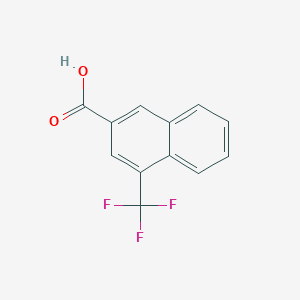

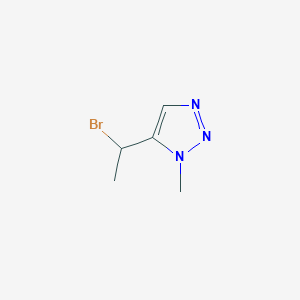
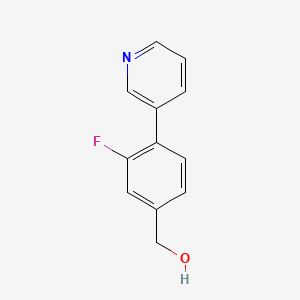
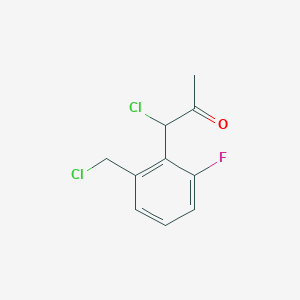
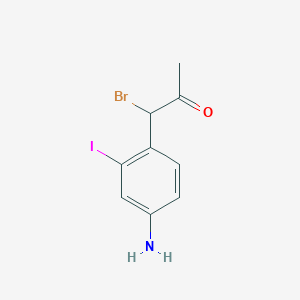
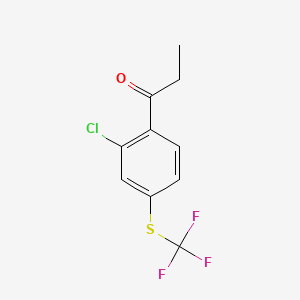
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
